molecular formula C12H11N3O3S B6479716 N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 892709-31-8

N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B6479716
CAS No.: 892709-31-8
M. Wt: 277.30 g/mol
InChI Key: PNTKICGAFJEPMA-UHFFFAOYSA-N
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Description

N-{5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a thiazole-based small molecule characterized by a nitro-substituted benzyl group at the 5-position of the thiazole ring and an acetamide moiety at the 2-position. Thiazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities. This compound’s structural features make it a candidate for exploring structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name

N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-8(16)14-12-13-7-11(19-12)6-9-3-2-4-10(5-9)15(17)18/h2-5,7H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTKICGAFJEPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 3-nitrobenzyl bromide with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetic acid .

Reaction Conditions :

  • Acidic : HCl (6N), reflux, 8–12 hours .

  • Basic : NaOH (2M), ethanol, 60°C, 6 hours .

Mechanism :

  • Base-mediated cleavage of the amide bond generates the carboxylate intermediate, which is acidified to the free carboxylic acid.

Analogous Example :
Ethyl 2-(2-acetamidophenoxy)acetate (1 ) in was hydrolyzed to hydrazide derivatives under basic conditions.

Condensation with Hydrazine Derivatives

The acetamide group reacts with hydrazine to form N'-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetohydrazide , a precursor for heterocyclic syntheses .

Reaction Conditions :

  • Hydrazine monohydrate, ethanol, room temperature, 5 hours .

Subsequent Cyclization :

  • Treatment with carbon disulfide (CS₂) and KOH yields 5-[(3-nitrophenyl)methyl]-2-(1,3,4-oxadiazol-2-yl)-1,3-thiazole .

Key Data :

ProductYield (%)ConditionsCitation
Acetohydrazide derivative80Ethanol, 5 h, RT
Oxadiazole derivative72CS₂, KOH, reflux, 6 h

Schiff Base Formation

The primary amine generated from reduction of the nitro group (see Reaction 4) can undergo condensation with aldehydes to form Schiff bases.

Reaction Pathway :

  • Reduce nitro group to amine: N-{5-[(3-aminophenyl)methyl]-1,3-thiazol-2-yl}acetamide .

  • Condense with aldehydes (e.g., 2-hydroxybenzaldehyde) to form N-{5-[(3-{(E)-[(2-hydroxyphenyl)methylidene]amino}phenyl)methyl]-1,3-thiazol-2-yl}acetamide .

Conditions :

  • Aldehyde (1.2 eq.), ethanol, reflux, 4–6 hours .

Spectroscopic Evidence :

  • IR: C=N stretch at 1627 cm⁻¹ .

  • ¹H NMR: Singlet at δ 8.33 ppm for imine proton .

Reduction of the Nitro Group

The 3-nitrobenzyl substituent can be reduced to an amine, enabling further functionalization.

Reaction Conditions :

  • H₂, Pd/C (10%), ethanol, 25°C, 12 hours .

Product :
N-{5-[(3-aminophenyl)methyl]-1,3-thiazol-2-yl}acetamide (yield: 85–90%).

Applications :

  • The amine serves as a handle for diazotization, acylation, or coupling reactions .

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring can undergo nitration or sulfonation at the 4-position, though steric hindrance from the 3-nitrobenzyl group may limit reactivity .

Example Reaction :

  • Nitration with HNO₃/H₂SO₄ yields N-{5-[(3-nitrophenyl)methyl]-4-nitro-1,3-thiazol-2-yl}acetamide .

Key Observations :

  • Substitution patterns depend on directing effects of existing groups (e.g., electron-withdrawing nitro groups deactivate the ring) .

Alkylation/Acylation of the Acetamide Nitrogen

The secondary amine in the acetamide group can undergo alkylation or acylation under mild conditions.

Example :

  • Reaction with methyl iodide (CH₃I) in DMF/K₂CO₃ yields N-methyl-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide .

Structure-Activity Note :

  • Methylation often enhances metabolic stability but may reduce hydrogen-bonding capacity .

Cross-Coupling Reactions

Hypothetical Pathway :

  • Brominate thiazole at C4 using NBS.

  • Couple with aryl boronic acids via Pd catalysis.

Reported Analogue :
In , a methylene spacer between thiazole and carbonyl groups improved activity in PI3K inhibitors.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiazole derivatives, including N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide, exhibit significant anticancer activity. Several studies have highlighted the compound's efficacy against various cancer cell lines.

Case Studies:

  • Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 and A549 cell lines. The study found that certain compounds exhibited strong selectivity and significant apoptosis induction, suggesting potential for further development in cancer therapy .
  • Zhang et al. (2018) investigated phenylthiazole derivatives for their anti-proliferative effects against HT29, A549, HeLa, and Karpas299 cancer cell lines. The results indicated that specific derivatives had excellent growth-inhibitory effects, with IC50 values as low as 2.01 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its anticancer properties. The presence of specific functional groups can significantly influence the biological activity of thiazole derivatives.

Key Findings:

  • The incorporation of electron-withdrawing groups such as nitro or halogen atoms has been shown to enhance the cytotoxicity of thiazole compounds .
  • The arrangement of substituents on the thiazole ring plays a pivotal role in determining the selectivity and potency against different cancer cell lines. For instance, modifications to the phenyl group attached to the thiazole can lead to variations in IC50 values across different cell types .

Broader Implications

The applications of this compound extend beyond cancer treatment. Its structural framework is being explored for:

  • Antimicrobial Properties: Some thiazole derivatives have shown promise as antimicrobial agents, which could lead to new treatments for bacterial infections.
  • Anti-inflammatory Effects: Preliminary studies suggest that certain thiazole compounds may exhibit anti-inflammatory properties, warranting further investigation into their mechanisms and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

  • Compound 5h (N-(4-methyl-5-(4-(((3-nitrophenyl)amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide): Structural Differences: Incorporates a 4-methyl group on the thiazole and a 1,3,4-oxadiazole ring linked via a Mannich base.
  • SirReal2 (N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide): Structural Differences: Replaces the 3-nitrophenyl group with a naphthyl group and adds a pyrimidine-thioether chain. In contrast, the nitro group in the target compound may favor interactions with nitroreductases or other redox-sensitive targets .

Analogues with Modified Thiazole Substituents

  • Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Structural Differences: Features a methoxyphenol substituent at the 4-position of the thiazole. Impact: The phenolic hydroxyl group enables hydrogen-bond donation, contributing to COX-1/COX-2 inhibition.
  • Compound 7d (2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide): Structural Differences: Replaces the thiazole with a thiadiazole ring and adds a fluorophenoxy group. Impact: The thiadiazole core and fluorine substituent enhance cytotoxicity (IC50 = 1.8 µM against Caco-2 cells). The target compound’s nitro group may confer distinct mechanisms, such as nitroreduction-mediated DNA damage .

Physicochemical and Crystallographic Comparisons

  • N-[(2-Hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide :

    • Structural Differences : Shares the 3-nitrophenyl group but incorporates a naphthol-methylacetamide scaffold.
    • Impact : Intramolecular N–H⋯O hydrogen bonds stabilize its crystal structure. The target compound’s thiazole ring may adopt different dihedral angles (e.g., 78–85°), affecting packing efficiency and solubility .
  • N-[5-(4-Bromophenyl)methyl]-1,3-thiazol-2-yl}-2-(3-methylphenoxy)acetamide: Structural Differences: Substitutes the nitro group with bromine and adds a methylphenoxy chain. Impact: Bromine’s steric bulk and polarizability may enhance halogen bonding in protein pockets, whereas the nitro group’s electron-withdrawing nature could improve metabolic stability .

Key Research Findings

Data Tables

Table 2: Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Acceptors Molecular Weight
Target Compound 2.8 5 347.35 g/mol
Compound 5h 3.1 7 456.48 g/mol
SirReal2 4.2 6 422.54 g/mol
Compound 7d 3.9 5 437.74 g/mol

Biological Activity

N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a compound featuring a thiazole moiety, which has garnered attention due to its diverse biological activities, particularly in anticancer research. The thiazole ring is known for its role in various pharmacological applications, including antitumor, antibacterial, and anti-inflammatory effects. This article delves into the biological activity of this compound, presenting relevant data and findings from recent studies.

Biological Activity Overview

Research indicates that the thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like nitro (NO₂) on the phenyl ring enhances the biological activity of these compounds.

Key Findings

  • Anticancer Activity :
    • The compound demonstrated notable cytotoxic effects in vitro against several human cancer cell lines, including A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values indicating effective inhibition of cell growth .
    • A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole and phenyl rings significantly influence the anticancer potency. For instance, the introduction of a methyl group on the phenyl ring has been shown to enhance activity .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its effects is believed to involve apoptosis induction in cancer cells. Studies have shown that compounds with similar structures promote programmed cell death pathways .
  • Comparative Analysis :
    • In comparative studies, this compound's activity was benchmarked against known anticancer agents such as cisplatin. Results indicated that while effective, its potency varies based on structural modifications .

Data Table: Cytotoxicity Profile

Compound NameCell LineIC50 (µg/mL)Reference
This compoundA5499.5
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-thiadiazol-2-yl)-acetamideSK-MEL-24.27
N-(5-benzylthio)-1,3-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamideMDA-MB-2319

Case Studies

Several studies have highlighted the potential of thiazole derivatives in cancer therapy:

  • Evren et al. (2019) : Developed novel thiazole derivatives and assessed their anticancer properties against NIH/3T3 and A549 cell lines. The study reported strong selectivity and significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Alam et al. (2020) : Investigated a series of thiazole derivatives for their anticancer activity across multiple human cancer cell lines. The results demonstrated that specific substitutions on the thiazole ring significantly enhanced cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : React 2-amino-5-[(3-nitrophenyl)methyl]-1,3-thiazole with chloroacetyl chloride in the presence of triethylamine in dioxane at 20–25°C. This forms the acetamide backbone via nucleophilic acyl substitution .
  • Step 2 : Purify intermediates via recrystallization (ethanol-DMF mixtures) and confirm purity using TLC with hexane:ethyl acetate (8:2) solvent systems .
  • Characterization : Use 1H NMR (δ 5.38–8.40 ppm for aromatic and thiazole protons), IR (C=O stretch ~1670–1680 cm⁻¹, C–N ~1300 cm⁻¹), and LC-MS for molecular weight confirmation .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Analytical Workflow :

  • Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • Spectroscopic Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian DFT calculations) to resolve ambiguities in aromatic proton assignments or carbonyl stretches .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity of this compound, and how do these predictions align with experimental data?

  • Computational Approaches :

  • PASS Program : Predicts biological targets (e.g., kinase inhibition, antimicrobial activity) by comparing structural motifs to known bioactive compounds .
  • Molecular Docking : Dock the compound into protein active sites (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina. Key interactions include hydrogen bonding between the acetamide carbonyl and Lys721, and π-π stacking between the nitrophenyl group and Phe723 .
  • Validation : Compare in vitro IC50 values (e.g., anti-proliferative assays in MCF-7 cells) with docking scores to refine predictive models .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or IR stretches) during structural confirmation?

  • Troubleshooting Workflow :

  • Repeat Experiments : Ensure consistent reaction conditions (e.g., temperature, solvent purity) to rule out synthetic artifacts .
  • Alternative Techniques : Use 13C NMR or 2D-COSY to clarify overlapping proton signals. For IR, compare experimental spectra with computed vibrational modes (e.g., using B3LYP/6-31G*) .
  • Single-Crystal XRD : If crystalline, determine absolute configuration to validate tautomeric forms (e.g., thiazole vs. thiazolidine) .

Q. What strategies optimize the synthesis yield of this compound under scalable conditions?

  • Process Optimization :

  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or DBU) to improve acylation efficiency .
  • Solvent Engineering : Replace dioxane with THF or acetone to enhance solubility of intermediates .
  • Flow Chemistry : Implement continuous flow reactors for precise control of reaction kinetics and reduced byproduct formation .

Key Research Applications

  • Drug Discovery : Acts as a kinase inhibitor scaffold due to its thiazole-acetamide core, which mimics ATP-binding motifs .
  • Materials Science : The nitro group enables π-conjugation for optoelectronic applications (e.g., organic semiconductors) .

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